Diacerein-d6

Catalog No.
S12508853
CAS No.
M.F
C19H12O8
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacerein-d6

Product Name

Diacerein-d6

IUPAC Name

9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid

Molecular Formula

C19H12O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3

InChI Key

TYNLGDBUJLVSMA-WFGJKAKNSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O

Diacerein-d6 is a deuterated derivative of diacerein, a compound known for its anti-inflammatory and analgesic properties. Diacerein itself is chemically classified as 4,5-diacetoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, with the molecular formula C19H12O8C_{19}H_{12}O_{8} and a molecular weight of approximately 368.30 g/mol. The deuterated version, Diacerein-d6, has a molecular formula of C19H6D6O8C_{19}H_{6}D_{6}O_{8} and a molecular weight of 374.33 g/mol, incorporating six deuterium atoms in place of hydrogen atoms in the structure . This modification can enhance the compound's stability and facilitate its tracking in biological systems through nuclear magnetic resonance spectroscopy.

Primarily involving acetylation and reduction processes. The synthesis typically starts with the oxidation of anthraquinone derivatives followed by acetylation using acetic anhydride in the presence of Lewis acids like iron(III) chloride. The reaction conditions often include heating and stirring to ensure complete conversion to diacerein .

In the case of Diacerein-d6, similar reactions apply but utilize deuterated solvents or reagents to incorporate deuterium into the molecular structure. For example, when synthesized in deuterated dimethyl sulfoxide (d6-DMSO), the resulting compound retains its structural integrity while allowing for isotopic labeling useful in pharmacokinetic studies .

Diacerein exhibits several biological activities, particularly as an anti-inflammatory agent. It inhibits interleukin-1β production and has been shown to slow down cartilage degradation in osteoarthritis models. The compound also possesses analgesic properties, making it useful in treating pain associated with inflammatory conditions . The deuterated form, Diacerein-d6, is utilized in research to study metabolic pathways and interactions within biological systems due to its unique isotopic signature.

The synthesis of diacerein generally involves several steps:

  • Oxidation: Starting from anthraquinone derivatives, oxidation reactions are performed using oxidizing agents such as chromium trioxide or sodium chlorite.
  • Acetylation: The oxidized product is then treated with acetic anhydride under acidic conditions (often using Lewis acids as catalysts) to introduce acetyl groups.
  • Purification: The crude product is purified through crystallization or chromatography to yield pure diacerein .

For Diacerein-d6, the process remains largely the same but incorporates deuterated reagents or solvents to achieve the desired isotopic labeling.

Diacerein is primarily used in:

  • Pharmaceuticals: As a treatment for osteoarthritis and other inflammatory diseases.
  • Research: In studies focusing on inflammation, pain management, and metabolic pathways due to its unique isotopic properties when deuterated.
  • Analytical Chemistry: As a standard in NMR spectroscopy for studying drug metabolism and interactions .

Interaction studies involving diacerein have demonstrated its ability to modulate various signaling pathways associated with inflammation. It has been shown to interact with cyclooxygenase enzymes and inhibit prostaglandin synthesis, which plays a crucial role in pain and inflammation management . Diacerein-d6 can be particularly useful in tracking these interactions due to its distinct NMR signals that differentiate it from non-deuterated compounds.

Several compounds share structural similarities with diacerein, including:

  • Rhein: A naturally occurring anthraquinone derivative that exhibits anti-inflammatory properties but lacks the acetyl groups found in diacerein.
  • Emodin: Another anthraquinone that has been studied for its anticancer and anti-inflammatory effects but differs structurally from diacerein.
  • Chrysophanol: A compound also derived from anthraquinone that shows similar biological activities but has different substituents.
CompoundMolecular FormulaUnique Features
DiacereinC19H12O8C_{19}H_{12}O_{8}Two acetoxy groups; anti-inflammatory
RheinC15H8O6C_{15}H_{8}O_{6}Lacks acetoxy groups; stronger laxative effects
EmodinC15H10O5C_{15}H_{10}O_{5}Anticancer properties; hydroxyl groups
ChrysophanolC15H10O5C_{15}H_{10}O_{5}Antimicrobial activity; different substituents

Diacerein's unique structure with two acetoxy groups distinguishes it from these similar compounds, enhancing its therapeutic potential while providing specific benefits in treating osteoarthritis and related conditions .

Deuteration of anthraquinone derivatives requires precise control over reaction conditions to ensure site-specific isotopic labeling. For Diacerein-d6, which contains six deuterium atoms in its acetyl groups, two primary approaches have been developed: chemical exchange and precursor-directed biosynthesis.

The chemical exchange method leverages concentrated deuterated acids to facilitate hydrogen-deuterium (H-D) substitution. For example, treatment of anthraquinone intermediates with sulfuric acid-d₂ at elevated temperatures (140–160°C) promotes deuteration at aromatic positions. This method, however, faces challenges in achieving complete deuteration of carboxylic acid moieties due to competing side reactions.

In contrast, precursor-directed biosynthesis employs deuterated substrates in enzymatically catalyzed reactions. A chemoenzymatic route using Talaromyces islandicus anthrol reductase enables stereoselective reduction of emodin to dihydroanthracenones, which are subsequently acetylated with deuterated acetic anhydride. This approach achieves >95% deuterium incorporation in the acetyl groups while preserving the integrity of the anthraquinone core.

Deuteration MethodDeuterium SourceEfficiencyKey Advantage
Chemical exchangeSulfuric acid-d₂60–70%Scalability for bulk synthesis
Precursor-directed biosynthesisAcetic-d₆ anhydride95–98%Site-specific labeling

Optimization of Deuterium Incorporation in Carboxylic Acid Moieties

The carboxylic acid groups in Diacerein-d6 necessitate tailored deuteration strategies to prevent isotopic dilution. Key optimization parameters include:

Solvent selection: Polar aprotic solvents like dimethyl sulfoxide-d₆ enhance the solubility of anthraquinone precursors while minimizing proton back-exchange. In the acetylation step, anhydrous deuterated solvents (e.g., deuterated chloroform) suppress hydrolysis of acetic-d₆ anhydride, ensuring quantitative conversion.

Catalyst design: Lewis acids such as boron trifluoride etherate accelerate acetylation kinetics. When paired with deuterated acetic anhydride, this catalyst achieves 98% isotopic purity in the acetyl groups of Diacerein-d6.

Temperature modulation: Controlled heating (70–80°C) during acetylation balances reaction rate and isotopic fidelity. Prolonged exposure to higher temperatures (>100°C) risks deuterium loss via keto-enol tautomerism, particularly in the anthraquinone core.

Post-synthetic purification steps, including silica gel chromatography with deuterated methanol-d₄, further enhance isotopic purity by removing protonated impurities.

Reaction Pathway Engineering for Stable Isotope-Labeled Standards

Engineering robust synthetic pathways for Diacerein-d6 requires integration of enzymatic and chemical steps to maximize deuterium retention:

Step 1: Chemoenzymatic reduction
Emodin undergoes NADPH-dependent reduction catalyzed by anthrol reductase to yield (R)-dihydroemodin. Replacement of H₂O with deuterium oxide (D₂O) in the reaction buffer introduces deuterium at the C-3 position of the anthracenone backbone.

Step 2: Deuterated acetylation
The dihydroemodin intermediate is treated with acetic-d₆ anhydride under BF₃ catalysis. This step replaces hydroxyl protons with deuterated acetyl groups, achieving near-complete isotopic labeling.

Step 3: Oxidative aromatization
Controlled oxidation with deuterium-compatible agents (e.g., deuterated quinones) regenerates the anthraquinone structure without displacing acetyl-bound deuterium.

Critical to pathway efficiency is the use of deuterium-compatible workup protocols. For instance, acidification with deuterated hydrochloric acid (DCl) prevents proton reintroduction during final purification.

Reaction Pathway Summary

  • Emodin → (R)-dihydroemodin (enzymatic reduction in D₂O)
  • Dihydroemodin → Diacerein-d6 (acetylation with acetic-d₆ anhydride)
  • Diacerein-d6 purification (chromatography with deuterated solvents)

Mass spectrometric analysis of Diacerein-d6 represents a sophisticated analytical challenge requiring specialized protocols to ensure accurate quantification of this deuterated pharmaceutical compound [5]. The molecular formula of Diacerein-d6 is C19H6D6O8 with a molecular weight of 374.33 grams per mole, incorporating six deuterium atoms in place of hydrogen atoms within the diacetyl groups of the parent compound [6] [8].

Electrospray ionization mass spectrometry methods have been extensively developed for Diacerein-d6 quantification protocols [2]. The compound exhibits characteristic fragmentation patterns under positive ionization mode, with multiple reaction monitoring transitions being employed for enhanced specificity [15]. The primary mass transitions utilized include molecular ion species at mass-to-charge ratio 374.3 for the deuterated analog, compared to 368.3 for the non-deuterated parent compound [11].

High-resolution mass spectrometry approaches have demonstrated superior performance for isotopologue analysis of deuterated pharmaceutical compounds [28]. Time-of-flight mass spectrometry systems provide the necessary mass accuracy to distinguish between isotopic variants and potential metabolites [15]. The enhanced resolution capabilities enable precise determination of isotopic enrichment levels, which is critical for pharmaceutical quality control applications [28].

ParameterDiacereinDiacerein-d6Mass Shift
Molecular Weight368.30 g/mol374.33 g/mol+6.03 Da
Exact Mass368.0532 Da374.0909 Da+6.0377 Da
Molecular FormulaC19H12O8C19H6D6O8-
Primary Ion [M+H]+369.0605375.0982+6.0377

Tandem mass spectrometry protocols require careful optimization of collision energies to maintain consistent fragmentation patterns between deuterated and non-deuterated analogs [25]. Studies have demonstrated that deuterium substitution can influence fragmentation pathways, necessitating method-specific validation for each isotopic variant [21]. The development of robust quantification methods requires consideration of matrix effects, which may differ between isotopic forms due to subtle differences in physicochemical properties [22].

Method validation parameters for Diacerein-d6 quantification include linearity assessment across concentration ranges typically spanning 1-1000 nanograms per milliliter in biological matrices [15]. Precision and accuracy studies demonstrate coefficient of variation values below 15 percent for quality control samples, meeting regulatory guidelines for bioanalytical method validation [46]. Lower limits of quantification have been established at 50 nanograms per milliliter for plasma samples and 5 micrograms per milliliter for cerebrospinal fluid using optimized extraction procedures [15].

Nuclear Magnetic Resonance Isotopic Purity Assessment

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for isotopic purity assessment of Diacerein-d6 [18] [19]. The deuterium incorporation pattern and overall isotopic enrichment can be precisely determined through comprehensive nuclear magnetic resonance analysis using both proton and carbon-13 nuclear magnetic resonance experiments [2].

Proton nuclear magnetic resonance spectroscopy provides direct evidence of deuterium incorporation by revealing the absence of characteristic acetyl proton signals in the deuterated analog [2]. In dimethyl sulfoxide-d6 solvent, the non-deuterated Diacerein exhibits distinct acetyl proton signals at chemical shift values of 2.39 and 2.40 parts per million [2]. These signals are significantly attenuated or completely absent in Diacerein-d6, confirming successful deuterium incorporation at the intended positions [9].

Carbon-13 nuclear magnetic resonance analysis reveals isotope-induced chemical shift perturbations characteristic of carbon-deuterium bond formation [18]. The acetyl carbonyl carbons in Diacerein-d6 exhibit measurable upfield shifts compared to the non-deuterated compound due to the isotopic effect of adjacent deuterium atoms [19]. These shifts typically range from 0.1 to 0.3 parts per million upfield, providing confirmatory evidence of deuterium incorporation [20].

Nuclear Magnetic Resonance ParameterDiacereinDiacerein-d6
Acetyl CH3 (1H)2.39, 2.40 ppmAbsent/Attenuated
Acetyl CO (13C)~169 ppm~168.7 ppm (upfield shift)
Isotopic Enrichment0% D98+ atom % D
Integration Ratio6H (acetyl)<0.12H (residual)

Quantitative assessment of isotopic purity requires integration analysis of residual proton signals relative to aromatic reference signals [18]. High-purity Diacerein-d6 typically exhibits isotopic enrichment levels exceeding 98 atom percent deuterium, as determined by integration ratio calculations [9] [10]. The presence of residual protonated species can be quantified through careful baseline correction and integration procedures [20].

Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation and purity assessment capabilities [19]. Heteronuclear single quantum coherence spectroscopy can reveal carbon-hydrogen correlations that may indicate incomplete deuteration or the presence of protiated impurities [22]. These advanced techniques are particularly valuable for batch-to-batch consistency evaluation and regulatory submission requirements [18].

Deuterium nuclear magnetic resonance spectroscopy offers direct observation of incorporated deuterium atoms, providing unambiguous confirmation of isotopic labeling [20]. The deuterium nuclear magnetic resonance spectrum of Diacerein-d6 exhibits characteristic signals corresponding to the diacetyl-d6 groups, confirming the specific labeling pattern [9]. Chemical shift referencing using deuterated solvents enables precise chemical shift assignments for quality control purposes [20].

Chromatographic Separation Challenges in Deuterated Analog Analysis

Chromatographic separation of deuterated compounds from their protiated analogs presents unique analytical challenges due to subtle differences in physicochemical properties [21] [22]. The chromatographic deuterium effect manifests as differential retention behavior between isotopic variants, requiring specialized method development approaches for Diacerein-d6 analysis [22].

Reversed-phase high-performance liquid chromatography systems exhibit measurable retention time differences between Diacerein and Diacerein-d6 due to isotopic effects on hydrophobic interactions [26]. Studies have demonstrated that deuterated compounds typically exhibit slightly different retention characteristics compared to their protiated counterparts, with the magnitude of separation depending on the stationary phase chemistry and mobile phase composition [21] [23].

The chromatographic deuterium effect is influenced by multiple factors including the number and position of deuterium substitutions, the nature of the stationary phase, and mobile phase conditions [22]. For Diacerein-d6, the six deuterium atoms in the diacetyl groups contribute to measurable changes in retention behavior on octadecyl and phenyl-modified silica phases [26]. These effects are generally more pronounced on nonpolar stationary phases, where hydrophobic interactions dominate the separation mechanism [26].

Chromatographic ParameterImpact on Diacerein-d6 Separation
Stationary Phase PolarityNonpolar phases show greater isotope effects
Mobile Phase pHMinimal impact on neutral compounds
TemperatureIncreased temperature reduces isotope effects
Flow RateNo significant impact on relative retention
Column LengthLonger columns improve isotope separation

Method development for Diacerein-d6 requires systematic evaluation of chromatographic conditions to achieve adequate separation from potential isotopic impurities [24] [27]. Optimization studies typically focus on mobile phase composition, column temperature, and stationary phase selection to maximize resolution between isotopic variants [27]. Gradient elution profiles may require adjustment to accommodate the slightly different elution characteristics of deuterated species [24].

Analytical method validation for deuterated compound analysis must address the potential for isotopic interconversion or exchange under chromatographic conditions [25]. Stability studies demonstrate that Diacerein-d6 maintains isotopic integrity under typical reversed-phase liquid chromatography conditions, with no evidence of deuterium-hydrogen exchange during analysis [28]. However, method development protocols should include stability assessment under various pH and temperature conditions [25].

Ultra-performance liquid chromatography systems offer enhanced separation efficiency for isotopic variant analysis [24]. The improved peak capacity and reduced analysis times make these systems particularly suitable for high-throughput analysis of deuterated pharmaceutical compounds [28]. Method transfer from conventional high-performance liquid chromatography to ultra-performance liquid chromatography platforms requires careful consideration of pressure limitations and detector compatibility [24].

Diacerein-d6 represents a deuterated derivative of the anthraquinone compound diacerein, specifically modified through isotopic substitution at six hydrogen positions with deuterium atoms [1] [2]. This deuterated form maintains the fundamental pharmacological properties of the parent compound while exhibiting altered metabolic characteristics due to the kinetic isotope effect [3] [4]. The compound functions as a disease-modifying osteoarthritis drug through its active metabolite, rhein, which is generated via complete deacetylation during systemic absorption [5] [6].

The primary molecular mechanism underlying the chondroprotective effects of diacerein-d6 involves the targeted inhibition of interleukin-1 beta biosynthetic pathways [7] [5]. The compound specifically blocks the interleukin-1 beta converting enzyme, thereby preventing the conversion of pro-interleukin-1 beta to its active form [5]. This enzymatic inhibition represents a critical intervention point in the inflammatory cascade that drives cartilage matrix degradation in osteoarthritis and rheumatoid arthritis conditions [8].

PropertyValueReference
Molecular FormulaC19D6H6O8Sigma-Aldrich Product Data
Molecular Weight (g/mol)374.33Sigma-Aldrich Product Data
CAS Number (parent compound)13739-02-1Parent compound reference
Chemical NameDiacetyl-d6 rheinPubChem Database
Deuterium Content6 deuterium atomsMolecular structure analysis
Mass ShiftM+6Mass spectrometry data
Isotopic Purity98 atom % DManufacturer specification

The matrix metalloproteinase regulatory network represents a central target for diacerein-d6 therapeutic action [9]. Research findings demonstrate that rhein, the active metabolite, systematically down-regulates the production of multiple matrix metalloproteinases including matrix metalloproteinase-1, matrix metalloproteinase-3, matrix metalloproteinase-9, and matrix metalloproteinase-13 in a dose-dependent manner within the concentration range of 0.1 to 30 micromolar [9]. This broad-spectrum inhibitory effect occurs through transcriptional and post-transcriptional mechanisms, as evidenced by corresponding decreases in messenger ribonucleic acid levels for matrix metalloproteinase-1 and matrix metalloproteinase-3 [9].

Matrix MetalloproteinaseEffect of RheinConcentration Range (μM)Mechanism
MMP-1 (Collagenase-1)Down-regulated0.1-30mRNA suppression
MMP-3 (Stromelysin-1)Down-regulated0.1-30mRNA suppression
MMP-9 (Gelatinase B)Down-regulated0.1-30Protein production inhibition
MMP-13 (Collagenase-3)Down-regulated0.1-30Gene expression down-regulation
TIMP-1Up-regulated0.1-30Enhanced production
ADAMTS-4Indirectly inhibitedVia IL-1β inhibitionCytokine pathway modulation
ADAMTS-5Indirectly inhibitedVia IL-1β inhibitionCytokine pathway modulation

Simultaneously, the compound enhances the production of tissue inhibitor of metalloproteinase-1, creating a dual protective mechanism that both reduces proteolytic enzyme availability and increases their natural inhibition [9] [10]. This coordinated regulation of the matrix metalloproteinase to tissue inhibitor of metalloproteinase-1 ratio represents a fundamental shift toward cartilage matrix preservation and repair processes [10].

The aggrecanase inhibition pathway constitutes another critical mechanism through which diacerein-d6 exerts its chondroprotective effects [11] [12]. The compound indirectly suppresses the activity of a disintegrin and metalloprotease with thrombospondin motifs-4 and a disintegrin and metalloprotease with thrombospondin motifs-5, the primary aggrecanases responsible for proteoglycan degradation in articular cartilage [13] [11]. This inhibition occurs through the upstream modulation of interleukin-1 beta signaling, which normally stimulates aggrecanase expression and activation [14] [15].

Type II collagen preservation represents a particularly significant therapeutic outcome of diacerein-d6 treatment [16] [17]. The compound protects against both generalized and localized collagen degradation processes that characterize progressive osteoarthritis [16]. Research demonstrates that type II collagen breakdown typically initiates at the articular surface and extends into deeper cartilage zones with disease progression [17]. Diacerein-d6 intervention disrupts this degenerative cascade by targeting the inflammatory mediators that stimulate collagenolytic enzyme production [16] [18].

The nuclear factor-kappa B signaling pathway serves as a central integration point for diacerein-d6 anti-inflammatory actions [19] [20]. The compound antagonizes interleukin-1 beta-triggered mitogen-activated protein kinase signaling cascades, including the p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and extracellular signal-regulated kinase pathways [19] [21]. This multi-pathway inhibition effectively suppresses the transcriptional programs that drive cartilage catabolic processes while preserving anabolic repair mechanisms [22] [23].

Signaling ComponentDiacerein/Rhein EffectFunctional Outcome
Interleukin-1 Beta Converting EnzymeInhibitedReduced IL-1β availability
Pro-IL-1β to IL-1β ConversionBlockedDecreased active cytokine
IL-1 Receptor BindingReduced receptor activationDiminished inflammatory response
Nuclear Factor-κB PathwayPathway suppressionTranscriptional suppression
Mitogen-Activated Protein Kinase (p38)Phosphorylation decreasedReduced stress response
c-Jun N-terminal Kinase (JNK)Activity modulatedModified gene expression
Extracellular Signal-Regulated Kinase (ERK)Signaling alteredAltered cellular proliferation
Tumor Necrosis Factor-α ProductionProduction reducedLower inflammatory burden
Interleukin-6 ExpressionExpression down-regulatedDecreased joint inflammation

Synergistic Effects with Mechanical Stimulation Modalities

The integration of physiological mechanical stimulation with diacerein-d6 treatment reveals profound synergistic mechanisms that enhance chondroprotective outcomes beyond individual therapeutic approaches [24] [25]. Controlled mechanical loading of chondrocytes through cyclic tensile strain creates a biomechanical environment that fundamentally alters cellular responses to pharmacological intervention [24]. Research demonstrates that moderate mechanical stimulation, characterized by specific strain profiles, produces optimal therapeutic benefits when combined with diacerein treatment [24] [25].

Inflammatory mediator modulation under combined mechanical and pharmacological intervention exhibits enhanced therapeutic efficacy compared to single-modality treatments [24]. Interleukin-6 expression, a key inflammatory marker in osteoarthritis progression, undergoes synergistic reduction when mechanical stimulation and diacerein treatment are applied simultaneously [24]. This enhanced suppression occurs through convergent signaling pathways that amplify anti-inflammatory responses beyond additive effects [24] [26].

The cyclooxygenase-2 expression profile demonstrates complex regulatory patterns under combined treatment conditions [24] [27]. While mechanical stimulation alone increases cyclooxygenase-2 expression, the addition of diacerein modulates this response, creating a balanced inflammatory environment that maintains protective prostaglandin synthesis without excessive pro-inflammatory mediator production [24] [27]. This regulatory balance preserves beneficial aspects of the inflammatory response while suppressing pathological processes [27] [28].

Prostaglandin E2 synthesis regulation represents a particularly sophisticated aspect of the synergistic mechanism [24] [27]. Under osteoarthritis conditions, combined mechanical stimulation and diacerein treatment produces further reductions in prostaglandin E2 levels compared to individual treatments [24]. This enhanced regulation occurs through coordinated modulation of both cyclooxygenase expression and arachidonic acid availability, creating optimal conditions for resolution of inflammatory processes [27] [28].

ParameterMechanical Stimulation OnlyDiacerein OnlyCombined Treatment
Interleukin-6 ExpressionReducedReducedSynergistically reduced
Cyclooxygenase-2 ExpressionIncreasedNo significant changeModulated increase
Prostaglandin E2 SynthesisVariableReduced (OA conditions)Further reduced
Basic Fibroblast Growth FactorMaintainedMaintainedSignificantly down-regulated
Platelet-Derived Growth FactorMaintainedDown-regulatedEnhanced down-regulation
Vascular Endothelial Growth Factor AMaintainedDown-regulatedEnhanced down-regulation
Focal Adhesion Kinase PhosphorylationEnhancedDecreasedPronounced decrease
STAT3 PhosphorylationEnhancedDecreasedMore pronounced decrease
PIEZO1 Channel SensitivityNormalEnhanced sensitivityIncreased responsiveness

The growth factor regulatory network undergoes substantial modification under combined treatment protocols [24] [25]. Basic fibroblast growth factor experiences significant down-regulation only when mechanical stimulation and diacerein are applied together, indicating that this growth factor modulation requires both mechanical and pharmacological signals for optimal therapeutic effect [24]. Similarly, platelet-derived growth factor and vascular endothelial growth factor A show enhanced down-regulation under combined treatment, suggesting coordinated regulation of angiogenic and proliferative processes [24].

Mechanotransduction pathway modulation reveals the molecular basis for synergistic effects between mechanical stimulation and diacerein treatment [25]. Focal adhesion kinase phosphorylation, a critical mechanosensing mechanism, shows pronounced decreases under combined treatment that exceed the effects of individual interventions [25]. This enhanced modulation indicates that diacerein treatment sensitizes chondrocytes to mechanical signals, creating amplified therapeutic responses [25].

The signal transducer and activator of transcription 3 pathway demonstrates similar enhanced modulation under combined treatment conditions [25]. Signal transducer and activator of transcription 3 phosphorylation decreases more substantially when mechanical stimulation and diacerein are applied together, indicating coordinated regulation of transcriptional programs that control chondrocyte phenotype and matrix metabolism [25] [23].

PIEZO1 mechanosensitive ion channel regulation represents a novel mechanism underlying the synergistic effects of combined treatment [25]. Diacerein pretreatment enhances chondrocyte sensitivity to mechanical stimulation through increased responsiveness to PIEZO1 channel activation [25]. However, in osteoarthritis chondrocytes, diacerein treatment produces a significant reduction in PIEZO1 expression, suggesting disease-specific modulation of mechanosensitive pathways [25]. This differential regulation may contribute to the restoration of normal mechanotransduction in pathological tissue [25].

The mitogen-activated protein kinase cascade integration under combined treatment reveals complex regulatory networks that enhance therapeutic outcomes [29] [22]. Mechanical stimulation activates p38 mitogen-activated protein kinase and extracellular signal-regulated kinase pathways, while diacerein treatment modulates these same pathways through different mechanisms [29] [22]. The convergence of mechanical and pharmacological signals on shared signaling networks creates amplified therapeutic effects that optimize cartilage matrix homeostasis [22] [23].

Calcium signaling modulation represents another dimension of synergistic interaction between mechanical stimulation and diacerein treatment [25]. The enhanced PIEZO1 channel sensitivity following diacerein treatment increases intracellular calcium responses to mechanical stimulation [25]. This amplified calcium signaling contributes to improved mechanotransduction and cellular adaptation to physiological loading conditions [25].

Modulation of Prostaglandin-Endoperoxide Synthase Isoforms

The prostaglandin-endoperoxide synthase system represents a critical regulatory network that distinguishes diacerein-d6 from traditional nonsteroidal anti-inflammatory drugs through its unique modulation of cyclooxygenase isoforms [27] [28]. Unlike conventional nonsteroidal anti-inflammatory drugs that broadly inhibit both cyclooxygenase-1 and cyclooxygenase-2 activities, diacerein and its active metabolite rhein demonstrate selective preservation and, in some contexts, enhancement of prostaglandin synthesis [27] [28].

Cyclooxygenase-1 preservation mechanisms constitute a fundamental aspect of diacerein-d6 therapeutic action that maintains homeostatic prostaglandin functions [27] [28]. Research demonstrates that diacerein and rhein do not inhibit cyclooxygenase-1 activity, thereby preserving constitutive prostaglandin E2 production essential for gastric mucosal protection and renal function [27] [28]. This selective preservation represents a significant therapeutic advantage, as it maintains protective prostaglandin synthesis while modulating inflammatory processes through alternative pathways [28] [30].

The cyclooxygenase-2 expression modulation under diacerein-d6 treatment reveals complex regulatory mechanisms that distinguish this compound from traditional anti-inflammatory approaches [24] [21]. Contrary to cyclooxygenase-2 inhibition seen with nonsteroidal anti-inflammatory drugs, diacerein treatment may actually enhance cyclooxygenase-2 expression under certain conditions, particularly when combined with mechanical stimulation [24] [21]. This apparent paradox reflects the compound's sophisticated approach to inflammation resolution rather than simple inflammatory suppression [21] [27].

Enzyme IsoformBaseline ExpressionDiacerein/Rhein Effect on ExpressionProstaglandin E2 ProductionFunctional SignificanceClinical Relevance
COX-1 (PGHS-1)ConstitutiveNo direct inhibitionMaintained or enhancedHomeostatic prostaglandin synthesis preservedGastric protection maintained
COX-2 (PGHS-2)InducibleExpression may be increasedEnhanced under inflammatory conditionsInflammatory prostaglandin synthesis maintainedAnti-inflammatory response preserved

Prostaglandin E2 synthesis enhancement represents a distinctive feature of diacerein-d6 pharmacology that supports resolution of inflammatory processes [27]. In contrast to naproxen and other nonsteroidal anti-inflammatory drugs that suppress prostaglandin E2 production, rhein and diacerein at therapeutic concentrations of 5 to 10 micrograms per milliliter produce enhancement in prostaglandin E2 levels [27]. This enhancement occurs alongside the compound's primary anti-inflammatory effects, suggesting that prostaglandin E2 plays a beneficial role in the therapeutic mechanism [27].

The mitogen-activated protein kinase induction pathway provides molecular insights into cyclooxygenase-2 regulation under diacerein-d6 treatment [21]. Research demonstrates that all three major mitogen-activated protein kinase pathways—extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase—can induce cyclooxygenase-2 expression [21]. Diacerein treatment modulates these pathways in ways that may enhance rather than suppress cyclooxygenase-2 induction under specific conditions [19] [21].

Arachidonic acid metabolism regulation under diacerein-d6 treatment involves sophisticated modulation of the prostaglandin synthesis pathway without direct enzymatic inhibition [21] [28]. The compound influences upstream signaling events that regulate phospholipase A2 activity and arachidonic acid release, thereby modulating prostaglandin synthesis at the substrate availability level rather than through direct enzyme inhibition [21] [28]. This regulatory approach maintains physiological prostaglandin synthesis while optimizing the balance between pro-inflammatory and pro-resolution mediators [28].

Cyclooxygenase isoform functional differentiation becomes particularly relevant in the context of diacerein-d6 therapy [28] [30]. Cyclooxygenase-1 maintains constitutive functions essential for tissue homeostasis, including gastric cytoprotection and renal blood flow regulation [28] [30]. Cyclooxygenase-2, while inducible and associated with inflammation, also contributes to resolution processes and tissue repair when appropriately regulated [21] [28]. Diacerein-d6 treatment preserves both functions while modulating the overall inflammatory environment through complementary mechanisms [27] [28].

The prostaglandin receptor modulation represents an additional layer of diacerein-d6 action on the prostaglandin system [28]. While the compound influences prostaglandin synthesis, it may also affect prostaglandin receptor expression and signaling, creating coordinated regulation of the entire prostaglandin signaling network [28]. This comprehensive modulation contributes to the compound's ability to maintain beneficial prostaglandin functions while suppressing pathological inflammatory processes [27] [28].

Tissue-specific prostaglandin regulation under diacerein-d6 treatment demonstrates the compound's sophisticated approach to inflammatory modulation [24] [27]. In articular cartilage, the compound supports prostaglandin E2 synthesis that contributes to matrix homeostasis and chondrocyte survival [24] [27]. In synovial tissue, prostaglandin regulation may contribute to the resolution of inflammatory processes while maintaining protective functions [27] [15].

Temporal regulation of prostaglandin synthesis represents another dimension of diacerein-d6 pharmacology that distinguishes it from acute anti-inflammatory interventions [27] [28]. The compound's effects on prostaglandin synthesis develop gradually and may change over the course of treatment, reflecting adaptation of cellular regulatory mechanisms rather than simple enzyme inhibition [6] [27]. This temporal evolution contributes to the compound's classification as a disease-modifying osteoarthritis drug with long-term benefits beyond immediate anti-inflammatory effects [8] [6].

The integration of prostaglandin modulation with matrix metalloproteinase regulation creates a coordinated therapeutic approach that addresses multiple aspects of cartilage degradation [9] [27]. While diacerein-d6 suppresses matrix metalloproteinase production through interleukin-1 beta inhibition, it simultaneously maintains or enhances prostaglandin synthesis that supports cartilage repair processes [9] [27]. This dual mechanism creates optimal conditions for cartilage preservation and regeneration [9] [28].

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

374.09087781 g/mol

Monoisotopic Mass

374.09087781 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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